taxinine NN-7
CAS No.:
Cat. No.: VC1870195
Molecular Formula: C33H40O8
Molecular Weight: 564.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C33H40O8 |
---|---|
Molecular Weight | 564.7 g/mol |
IUPAC Name | [(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1 |
Standard InChI Key | SPZFWGXRAFVTPQ-ZQXBODBKSA-N |
Isomeric SMILES | CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Composition and Identifier Information
Taxinine NN-7 possesses a complex molecular structure characteristic of taxane diterpenoids. Its molecular formula is C33H40O8 with a molecular weight of 564.7 g/mol. This formula indicates a highly oxygenated compound with multiple functional groups, typical of the taxane family.
The compound is cataloged in chemical databases with specific identifiers that facilitate its recognition and study:
Parameter | Information |
---|---|
Molecular Formula | C33H40O8 |
Molecular Weight | 564.7 g/mol |
PubChem Compound ID | 10698187 |
VCID | VC1870195 |
Structural Characteristics
The IUPAC name of taxinine NN-7 is [(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate. This complex name reflects the intricate stereochemistry and functional group arrangement within the molecule.
Taxinine NN-7 possesses the characteristic taxane framework, which consists of a tricyclic core system (designated as tricyclo[9.3.1.03,8]pentadecane) with multiple stereogenic centers. Key structural features include:
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A tricyclic core with specific stereochemistry at positions 1R, 2R, 3R, 5S, 8R, 9R, and 10R
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Two acetyloxy (acetate ester) groups at positions 9 and 10
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A hydroxyl group at position 2
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A methylidene (exocyclic methylene) group at position 4
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A ketone functionality at position 13
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An (E)-3-phenylprop-2-enoate (cinnamate) ester group at position 5
Chemical Notation Systems
For precise chemical communication, taxinine NN-7 can be represented using standardized chemical notation systems:
Standard InChI:
InChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1
Standard InChIKey: SPZFWGXRAFVTPQ-ZQXBODBKSA-N
Isomeric SMILES:
CC1=C2C@HOC(=O)C
Biosynthetic Origin and Natural Occurrence
Taxonomic Distribution
Taxinine NN-7 has been identified in Taxus cuspidata, commonly known as the Japanese yew or spreading yew. This coniferous tree belongs to the Taxaceae family and is native to eastern Asia, including Japan, Korea, northeastern China, and the far east of Russia. While the search results specifically mention its presence in T. cuspidata, related taxane compounds have been found across various Taxus species, suggesting potential wider distribution of this compound or its close analogues.
Biosynthetic Pathway
The biosynthesis of taxanes, including taxinine NN-7, follows a complex enzymatic pathway. Based on the understanding of taxane biosynthesis described in the research literature, taxanes originate from geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization to form taxa-4(5),11(12)-diene (taxadiene), the first committed precursor in taxane biosynthesis .
In the biosynthetic context, taxinine NN-7 represents an intermediate oxidation state in the taxane pathway. The oxidation sequence in taxane biosynthesis typically involves sequential oxidation at positions C5, C10, and C13, among others . Research has shown that the oxidation steps in taxane biosynthesis can be categorized into early, middle, and late oxidations, creating a diverse array of taxane structures with varying levels of oxidation and functionalization.
Research Context and Significance
Position Within Taxane Research
Taxinine NN-7 holds significance in the broader context of taxane research as one of the numerous structurally characterized taxanes. While paclitaxel (Taxol) has dominated scientific and clinical interest due to its potent anticancer properties, compounds like taxinine NN-7 provide valuable insights into the structural diversity and biosynthetic potential of the taxane family.
The research into taxane synthesis has been conceptualized as a "two-phase" approach, consisting of a "cyclase phase" (formation of the core structure) and an "oxidase phase" (selective oxidation and functionalization of the core) . Understanding the specific modifications present in taxinine NN-7 contributes to the broader understanding of the oxidative transformations possible in the taxane skeleton.
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